molecular formula C5H6O5 B144866 (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 131001-79-1

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B144866
CAS No.: 131001-79-1
M. Wt: 146.1 g/mol
InChI Key: VCYINFNRMDFDMP-YFKPBYRVSA-N
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Description

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is denoted by the (3S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3,5-dioxooxolane-3-carboxylic acid using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like oxidoreductases can be used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is advantageous due to its high specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a diol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl₂) is often used to convert the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 3-Oxo-5-oxooxolane-3-carboxylic acid.

    Reduction: 3,5-Dihydroxyoxolane-3-carboxylic acid.

    Substitution: 3-Chloro-5-oxooxolane-3-carboxylic acid.

Scientific Research Applications

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. The oxolane ring provides structural rigidity, which is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-5-oxooxolane-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    3-Hydroxy-5-oxooxane-3-carboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.

    3-Hydroxy-5-oxooxolane-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.

Uniqueness

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

CAS No.

131001-79-1

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

(3S)-3-hydroxy-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)/t5-/m0/s1

InChI Key

VCYINFNRMDFDMP-YFKPBYRVSA-N

Isomeric SMILES

C1C(=O)OC[C@@]1(C(=O)O)O

SMILES

C1C(=O)OCC1(C(=O)O)O

Canonical SMILES

C1C(=O)OCC1(C(=O)O)O

Synonyms

3-Furancarboxylicacid,tetrahydro-3-hydroxy-5-oxo-,(S)-(9CI)

Origin of Product

United States

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